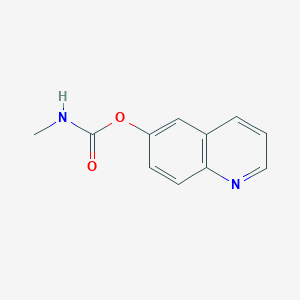

quinolin-6-yl N-methylcarbamate

Description

Properties

IUPAC Name |

quinolin-6-yl N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-11(14)15-9-4-5-10-8(7-9)3-2-6-13-10/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSABYMJKPXZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-6-yl N-methylcarbamate typically involves the reaction of quinoline derivatives with N-methylcarbamate. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . These methods provide efficient routes to synthesize quinoline derivatives, which can then be further functionalized to obtain quinolin-6-yl N-methylcarbamate.

Industrial Production Methods

Industrial production of quinolin-6-yl N-methylcarbamate often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-yl N-methylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-6-yl N-methylcarbamate oxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolin-6-yl N-methylcarbamate oxide, quinolin-6-yl N-methylamine, and various substituted quinoline derivatives .

Scientific Research Applications

Quinolin-6-yl N-methylcarbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological research.

Medicine: Quinolin-6-yl N-methylcarbamate is investigated for its potential as an anticancer and antimalarial agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-6-yl N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides These compounds (e.g., 5a–5o) combine the quinoline ring with a hydrazine-carboxamide group. For example, compound 5a (R = H) exhibited moderate antifungal activity, suggesting that substitutions on the arylidene group modulate efficacy .

2.1.2. 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide This benzopyrone derivative features a chromene ring fused to the quinoline core. The carboxamide group at position 3 and the 2-oxo moiety create distinct electronic environments compared to the carbamate. Crystallographic studies revealed intermolecular hydrogen bonds involving the carboxamide, stabilizing the structure—a property that may differ for the carbamate due to reduced hydrogen-bond donor capacity .

2.1.3. N-Methyl-N-(quinolin-6-ylmethyl)amine This secondary amine lacks the carbamate’s ester linkage, resulting in higher basicity (pKa ~9–10 vs. ~5–7 for carbamates).

Functional Group Variations

2.2.1. Ethyl 2-(quinolin-6-yl)acetate As an ester analogue, this compound (MW: 215.25 g/mol) shares hydrolytic susceptibility with carbamates but lacks the nitrogen-centered reactivity. Its melting point (26–27°C) and boiling point (341°C) suggest higher volatility than carbamates, which typically have higher thermal stability due to hydrogen bonding .

2.2.2. 5-Bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide This benzamide derivative incorporates a bromine atom (MW: 357.21 g/mol) and a hydroxy group. The bromine enhances lipophilicity (logP ~3.5 vs. The hydroxy group introduces acidity (pKa ~8–10), contrasting with the carbamate’s neutral character .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for quinolin-6-yl N-methylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of carbamate derivatives typically involves reacting a quinoline-6-amine precursor with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF for improved solubility.

- Temperature : Room temperature to 0°C to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of amine to chloroformate, with excess base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity yields.

Q. What spectroscopic techniques are essential for characterizing quinolin-6-yl N-methylcarbamate, and how are key functional groups identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N–CH₃) and δ 6.5–8.5 ppm (quinoline aromatic protons).

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and quinoline carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₂H₁₁N₂O₂), with fragmentation patterns confirming the carbamate group (e.g., loss of –OCH₃).

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O–C) .

Q. What preliminary biological assays are recommended to assess the bioactivity of quinolin-6-yl N-methylcarbamate?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphatases, comparing inhibition to reference compounds .

Advanced Research Questions

Q. How can computational modeling predict the interaction of quinolin-6-yl N-methylcarbamate with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PI3Kγ) or DNA. Key steps:

- Prepare ligand and receptor files (PDBQT format).

- Define binding pockets using crystallographic data.

- Validate docking poses with molecular dynamics (MD) simulations .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported biological activities of quinolin-6-yl N-methylcarbamate derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized protocols (e.g., identical cell lines or enzyme sources). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. fluoro groups) to isolate contributing factors. Example:

| Derivative | R Group | IC₅₀ (μM) | Target |

|---|---|---|---|

| A | –OCH₃ | 12.3 | PI3Kγ |

| B | –F | 8.7 | DNA |

| (Data synthesized from ) |

Q. What are the challenges in establishing structure-activity relationships for quinolin-6-yl N-methylcarbamate analogs?

- Methodological Answer :

- Stereoelectronic Effects : Carbamate orientation (e.g., syn vs. anti) impacts hydrogen bonding with targets. X-ray crystallography or NOESY NMR can resolve conformations .

- Metabolic Stability : In vitro liver microsome assays (e.g., rat/human CYP450 isoforms) identify labile groups (e.g., ester hydrolysis). Replace unstable moieties with bioisosteres (e.g., amides) .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).

- Advanced Characterization : Employ HR-MS and 2D NMR (COSY, HSQC) to confirm regiochemistry in multi-step syntheses .

- Ethical Compliance : Adhere to safety protocols for carbamates (e.g., PPE, fume hoods) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.